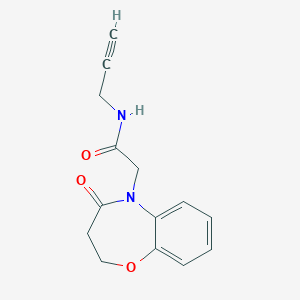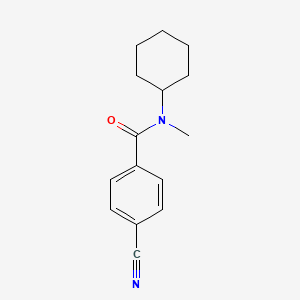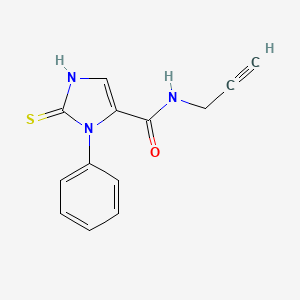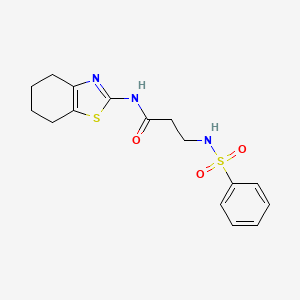![molecular formula C17H18N4O3 B7466140 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7466140.png)
1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione, also known as PQ-912, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. PQ-912 is a potent inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism.
Mécanisme D'action
1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione exerts its pharmacological effects by inhibiting the activity of DPP-IV, which is a membrane-bound peptidase that cleaves the N-terminal dipeptide from incretin hormones such as GLP-1 and GIP. By inhibiting DPP-IV, this compound increases the levels of these hormones, leading to improved glycemic control.
Biochemical and Physiological Effects:
Studies have shown that this compound improves glucose tolerance, reduces fasting plasma glucose levels, and increases insulin secretion in animal models of T2DM. This compound has also been shown to improve beta-cell function and increase beta-cell mass in diabetic mice. In addition, this compound has been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione is its high potency and selectivity for DPP-IV, which makes it a useful tool for studying the role of DPP-IV in glucose metabolism. However, one limitation of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain in vivo experiments.
Orientations Futures
Future research on 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione could focus on its potential therapeutic applications in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease (NAFLD). This compound could also be used as a tool to study the role of DPP-IV in other physiological processes, such as immune function and inflammation. In addition, further optimization of the synthesis method for this compound could improve its solubility and bioavailability, making it a more useful tool for in vivo experiments.
Méthodes De Synthèse
1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione can be synthesized using a multi-step process that involves the reaction of 3-methylquinoxaline-2-carbaldehyde with 2-amino-2-methylpropanol, followed by the addition of triphosgene and imidazole. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors like this compound have been shown to improve glycemic control by increasing the levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and suppress glucagon secretion, leading to a decrease in blood glucose levels.
Propriétés
IUPAC Name |
1-(2-methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10(2)8-20-15(22)16(23)21(17(20)24)9-14-11(3)18-12-6-4-5-7-13(12)19-14/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHRUHZEFIWESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3C(=O)C(=O)N(C3=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,5-ditert-butylbenzoate](/img/structure/B7466069.png)




![N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7466097.png)

![1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7466109.png)

![3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7466146.png)
![[2-(N-ethylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466157.png)

![N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7466162.png)
![N-{[1-(2-chlorobenzyl)piperidin-4-yl]methyl}-N'-(4-fluorobenzyl)urea](/img/structure/B7466173.png)